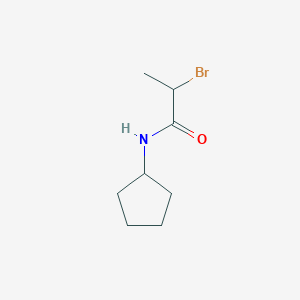

2-bromo-N-cyclopentylpropanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-bromo-N-cyclopentylpropanamide is a chemical compound that is part of a broader class of brominated organic molecules. While the specific compound 2-bromo-N-cyclopentylpropanamide is not directly discussed in the provided papers, the related compounds and their synthesis, molecular structures, and chemical reactions can offer insights into the properties and potential synthetic routes for 2-bromo-N-cyclopentylpropanamide.

Synthesis Analysis

The synthesis of brominated compounds can be achieved through various methods. For instance, 2-bromoindoles were synthesized using a Cs2CO3-promoted intramolecular cyclization of 2-(gem-bromovinyl)-N-methylsulfonylanilines under transition-metal-free conditions, which suggests that similar conditions could potentially be applied to synthesize related structures like 2-bromo-N-cyclopentylpropanamide . Additionally, the synthesis of 2-bromo-N-(4-(7-(diethylamino)-coumarin-3-yl)phenyl)propanamide involved NMR and FT-IR spectroscopies, high-resolution mass spectrometry, and single-crystal X-ray diffraction, indicating that these techniques could be useful in characterizing the synthesis of 2-bromo-N-cyclopentylpropanamide .

Molecular Structure Analysis

The molecular structure of brominated compounds can be complex and diverse. The paper on the synthesis of a coumarin-based fluorescent ATRP initiator provides detailed crystallographic data, which could be relevant when considering the molecular structure of 2-bromo-N-cyclopentylpropanamide . The monoclinic system and specific space group details could guide the prediction of the crystalline structure of similar brominated amides.

Chemical Reactions Analysis

Brominated compounds can undergo various chemical reactions. For example, the formation of cyclopropanes and five-membered heterocycles from bromoacrylic acid derivatives indicates that brominated compounds can participate in ring closure reactions, which might be relevant for the chemical behavior of 2-bromo-N-cyclopentylpropanamide . Moreover, the regio- and chemoselective bromination of cyclopentenones suggests that the position of bromination can be controlled under specific conditions, which could be important for the targeted synthesis of 2-bromo-N-cyclopentylpropanamide .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated compounds are influenced by their molecular structure. The papers provided do not directly discuss the properties of 2-bromo-N-cyclopentylpropanamide, but the methods and analyses used in these studies, such as NMR, FT-IR, and mass spectrometry, are essential tools for determining these properties . The solubility, melting point, and reactivity of 2-bromo-N-cyclopentylpropanamide could be inferred from related compounds studied in these papers.

Aplicaciones Científicas De Investigación

Bromocriptine in Diabetes Management

Bromocriptine, a derivative closely related to the structural class of 2-bromo-N-cyclopentylpropanamide, has been used in the treatment of type 2 diabetes. A study demonstrated that quick-release bromocriptine (bromocriptine-QR) could reduce cardiovascular events among patients with type 2 diabetes, suggesting its potential beyond glycemic control to cardiovascular risk reduction (Gaziano et al., 2010).

Carbonic Anhydrase Inhibition

Research on bromophenol derivatives, which share a bromo-functional group with 2-bromo-N-cyclopentylpropanamide, has found significant inhibitory effects on carbonic anhydrase isoenzymes. These findings have implications for the development of new therapeutic agents for conditions such as glaucoma, epilepsy, and obesity (Boztaş et al., 2015).

Advanced Polymer Synthesis

The compound 2-bromo-N-(4-(7-(diethylamino)-coumarin-3-yl)phenyl)propanamide, a variant of the core structure, has been synthesized and used as an efficient fluorescent initiator in atom transfer radical polymerization (ATRP) of acrylates. This application highlights the role of bromo-functionalized compounds in the synthesis of novel polymeric materials with potential applications in sensors and bioimaging (Kulai & Mallet-Ladeira, 2016).

Bromo-substituted Compounds in Organic Synthesis

The synthesis and applications of 2-bromo-cyclohexenecarbaldehydes and 2-bromobenzaldehydes, compounds related to 2-bromo-N-cyclopentylpropanamide, have been reviewed for their utility in palladium-catalyzed cross-coupling reactions. These compounds serve as vital intermediates for the construction of complex molecules with potential biological and medicinal applications (Ghosh & Ray, 2017).

Bromocriptine for Metabolic Disorders

A new formulation of bromocriptine, related to 2-bromo-N-cyclopentylpropanamide, has been explored for its application in treating metabolic disorders such as type 2 diabetes and obesity. This formulation aims to reset circadian rhythms and improve metabolic parameters, showcasing the diverse potential of bromo-functionalized compounds in therapeutic applications (Holt, Barnett, & Bailey, 2010).

Safety and Hazards

While specific safety and hazard information for 2-bromo-N-cyclopentylpropanamide was not found in the search results, it’s generally recommended to avoid dust formation, avoid breathing mist, gas or vapors, avoid contacting with skin and eye, use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .

Propiedades

IUPAC Name |

2-bromo-N-cyclopentylpropanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14BrNO/c1-6(9)8(11)10-7-4-2-3-5-7/h6-7H,2-5H2,1H3,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBYZXYQNRGOWNF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1CCCC1)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14BrNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60586133 |

Source

|

| Record name | 2-Bromo-N-cyclopentylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60586133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-bromo-N-cyclopentylpropanamide | |

CAS RN |

905810-23-3 |

Source

|

| Record name | 2-Bromo-N-cyclopentylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60586133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Bromoimidazo[1,2-A]pyridine-6-carboxylic acid](/img/structure/B1286004.png)